Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH
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Overview
Description
Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH is a complex chemical compound that combines a fluorenylmethyloxycarbonyl (Fmoc) protected L-threonine (L-Thr) with a beta-D-N-acetylglucosamine (GlcNAc) moiety, which is further acetylated. This compound is primarily used in peptide synthesis and glycosylation studies due to its unique structural properties.
Scientific Research Applications
Chemistry
Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH is widely used in peptide synthesis, particularly in the synthesis of glycopeptides
Biology
In biological research, this compound is used to study glycosylation processes and their effects on protein function. It is also used in the synthesis of glycoproteins and glycopeptides for structural and functional studies.
Medicine
In medical research, this compound is used to develop glycopeptide-based drugs and therapeutic agents. Its ability to mimic natural glycosylation patterns makes it valuable in drug design and development.
Industry
Industrially, this compound is used in the production of glycosylated peptides and proteins for various applications, including pharmaceuticals and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH involves multiple steps:
Protection of L-Threonine: L-Threonine is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group to prevent unwanted reactions during subsequent steps.
Glycosylation: The protected L-Threonine is then glycosylated with beta-D-N-acetylglucosamine (GlcNAc) using a glycosyl donor and a suitable catalyst.
Acetylation: The glycosylated product is further acetylated to introduce acetyl groups at specific positions on the GlcNAc moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. These machines can handle the complex sequence of reactions required for the synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the threonine and GlcNAc moieties.
Reduction: Reduction reactions can occur at the carbonyl groups present in the acetylated GlcNAc moiety.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the threonine residue.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: The Fmoc group is usually removed using piperidine in a suitable solvent like dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the threonine and GlcNAc moieties.
Reduction: Reduced derivatives of the acetylated GlcNAc moiety.
Substitution: Deprotected threonine residues ready for further functionalization.
Mechanism of Action
The mechanism of action of Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH involves its incorporation into peptides and proteins through glycosylation. The beta-D-N-acetylglucosamine moiety interacts with specific receptors and enzymes, influencing protein folding, stability, and function. The acetyl groups further modulate these interactions by altering the compound’s hydrophobicity and steric properties.
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-Ser(beta-D-GlcNAc(Ac)3)-OH: Similar to Fmoc-L-Thr(beta-D-GlcNAc(Ac)3)-OH but with serine instead of threonine.
Fmoc-L-Thr(beta-D-GalNAc(Ac)3)-OH: Contains beta-D-N-acetylgalactosamine instead of beta-D-N-acetylglucosamine.
Fmoc-L-Thr(beta-D-GlcNAc)-OH: Lacks the additional acetyl groups on the GlcNAc moiety.
Uniqueness
This compound is unique due to the presence of both the Fmoc-protected threonine and the acetylated beta-D-N-acetylglucosamine moiety. This combination allows for precise control over glycosylation and functionalization, making it a valuable tool in peptide synthesis and glycosylation studies.
Properties
IUPAC Name |
(2S,3R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O13/c1-16(27(31(40)41)35-33(42)44-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)45-32-28(34-17(2)36)30(47-20(5)39)29(46-19(4)38)26(48-32)15-43-18(3)37/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,36)(H,35,42)(H,40,41)/t16-,26-,27+,28-,29-,30-,32-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLCJWGAUPPZQJ-WPYJLJGXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N2O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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